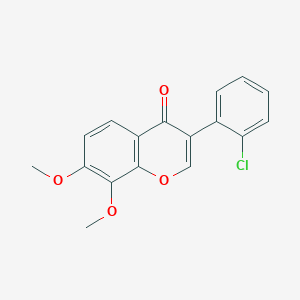
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of triazine-based compounds and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and the inhibition of SAM decarboxylase leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of immune response. N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One of the advantages of using N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. One area of interest is the development of more stable formulations of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine for use in cancer therapy. Another area of research is the identification of new targets for N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, which could lead to the discovery of new therapeutic applications. Additionally, the use of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine as a radioprotective agent and its potential use in combination with other anticancer drugs are also areas of interest for future research.
Conclusion:
In conclusion, N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its unique mechanism of action and selective targeting of cancer cells make it a promising candidate for cancer therapy. While there are some limitations to its use, ongoing research on N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is likely to uncover new potential applications and improve its efficacy and safety.
合成法
The synthesis of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine involves the reaction of 4-morpholinylamine with N-methylthiourea, followed by the addition of cyanogen bromide. The final product is obtained by reacting the intermediate with ammonia. The synthesis of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a complex process that requires careful attention to detail and proper handling of the reagents.
科学的研究の応用
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, antiviral, and antimicrobial properties. N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has also been studied for its potential use as a diagnostic tool in cancer imaging and as a radioprotective agent.
特性
IUPAC Name |
N-methyl-4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS/c1-10-7-11-8(13-9(12-7)16-2)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLYLLSCIVBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)


![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)

![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)